molecular formula C20H17N5O3S B10862500 methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10862500
M. Wt: 407.4 g/mol
InChI Key: KVIFSVHHAVUOEA-WSDLNYQXSA-N
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Description

    Methyl {(4Z)-1-(1,3-benzothiazol-2-yl)-5-oxo-4-[1-(pyridin-2-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate: is a complex organic compound with a unique structure. Let’s break it down:

  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s research landscape is still unfolding, and further investigations are needed to unlock its full potential

    Properties

    Molecular Formula

    C20H17N5O3S

    Molecular Weight

    407.4 g/mol

    IUPAC Name

    methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[(E)-C-methyl-N-pyridin-2-ylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

    InChI

    InChI=1S/C20H17N5O3S/c1-12(22-16-9-5-6-10-21-16)18-14(11-17(26)28-2)24-25(19(18)27)20-23-13-7-3-4-8-15(13)29-20/h3-10,24H,11H2,1-2H3/b22-12+

    InChI Key

    KVIFSVHHAVUOEA-WSDLNYQXSA-N

    Isomeric SMILES

    C/C(=N\C1=CC=CC=N1)/C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

    Canonical SMILES

    CC(=NC1=CC=CC=N1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)CC(=O)OC

    Origin of Product

    United States

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